Undecylenoyl Glycine exhibits antimicrobial activity against various bacteria and fungi. Studies have shown its effectiveness against Propionibacterium acnes, a bacterium associated with acne vulgaris []. Additionally, research suggests its potential in combating Malassezia yeasts, linked to dandruff and seborrheic dermatitis.
Sebum is an oily substance produced by the sebaceous glands. Excessive sebum production can contribute to acne and scalp issues. Studies indicate that Undecylenoyl Glycine might help regulate sebum production, potentially offering benefits for acne management [].
Undecylenoyl Glycine possesses amphiphilic properties, meaning it has both water-soluble and oil-soluble components. This characteristic makes it a valuable formulating aid. Research suggests it can act as a mild surfactant, enhancing product cleansing properties without significant irritation [].
Undecylenoyl glycine is a derivative of glycine, formed through the acylation of glycine with undecylenic acid chloride. Its molecular formula is C₁₃H₂₃NO₃, and it has a molecular weight of 241.33 g/mol. This compound appears as a white powder and is characterized by its surfactant properties, which allow it to reduce surface tension in formulations, enhancing the distribution of products during application . Undecylenoyl glycine is notable for being the simplest amino acid derivative that lacks a chiral carbon, making it unique among amino acids .
The primary reaction involved in the formation of undecylenoyl glycine is the acylation of glycine using undecylenic acid chloride. This reaction can be performed under alkaline conditions (pH 8 to 10) and typically involves heating to temperatures around 80 °C . The acylation process results in the formation of an amide bond, linking the undecylenic acid moiety to the amino group of glycine.
The synthesis of undecylenoyl glycine typically involves:
Undecylenoyl glycine finds applications across various industries:
Several compounds share structural or functional similarities with undecylenoyl glycine. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Aspects |
|---|---|---|
| Octanoyl Glycine | Acylation product of glycine with octanoic acid | Shorter carbon chain compared to undecylenoyl glycine |
| Capryloyl Glycine | Derived from caprylic acid; used similarly as a surfactant | Known for its mildness on skin |
| Lauryl Glycine | Acylation product with lauric acid | Longer carbon chain; often used in hair care products |
| Myristoyl Glycine | Derived from myristic acid | Provides conditioning benefits in personal care |
Undecylenoyl glycine stands out due to its unique combination of antimicrobial properties and moisturizing effects, making it particularly suitable for formulations targeting both skin health and hygiene .
The synthesis of undecylenoyl glycine primarily relies on the acylation of glycine with undecylenic acid chloride through a nucleophilic acyl substitution mechanism. This approach represents the most widely adopted industrial methodology for producing this bioactive amino acid derivative [2].
The fundamental reaction pathway involves the acylation of glycine using undecylenic acid chloride as the acylating agent. This process follows the classical Schotten-Baumann reaction conditions, which utilize a two-phase system consisting of an aqueous alkaline phase and an organic phase [3] [4]. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amino group of glycine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride [5] [6].
The mechanistic pathway begins with the nucleophilic attack of the glycine amino group on the carbonyl carbon of undecylenic acid chloride. This attack displaces the pi electrons of the carbonyl bond onto the oxygen atom, forming a tetrahedral intermediate. The intermediate subsequently collapses, reforming the carbonyl pi bond and expelling chloride as the leaving group, ultimately yielding undecylenoyl glycine [7] [8].
The preparation of undecylenic acid chloride typically precedes the acylation reaction. Undecylenic acid can be converted to its corresponding acid chloride using various chlorinating agents, with thionyl chloride being the most commonly employed reagent. The reaction with thionyl chloride proceeds through the formation of an acyl chlorosulfite intermediate, which subsequently undergoes nucleophilic attack by chloride ion to produce the desired acid chloride [9]. Alternative chlorinating agents include phosphorus trichloride, which can be used in substoichiometric amounts relative to the fatty acid [10] [11].
The acylation reaction demonstrates selectivity for the amino group over the carboxyl group of glycine due to the significantly higher nucleophilicity of the amine functionality compared to the carboxylate group [5]. This selectivity ensures the formation of the desired amide bond rather than the formation of unwanted anhydride products.
The optimization of alkaline reaction conditions represents a critical aspect of undecylenoyl glycine synthesis. The reaction typically requires a pH range of 8.0 to 10.0, with optimal yields achieved at pH 8.5 to 9.0 [2] [12]. The alkaline environment serves multiple functions: it maintains glycine in its deprotonated form, facilitating nucleophilic attack, and neutralizes the hydrochloric acid generated during the acylation process [4].
Potassium hydroxide and sodium hydroxide are the most commonly employed alkaline bases, with potassium hydroxide often preferred due to its superior solubility characteristics [2] [12]. The base concentration and addition protocol significantly influence both reaction kinetics and product quality. Temperature control during the reaction is equally important, with optimal conditions typically maintained at 80 to 85 degrees Celsius [2] [13].
| Parameter | Typical Range/Value | Optimized Conditions | References |
|---|---|---|---|
| Temperature (°C) | 80-90 | 80-85 | [2] [13] |
| pH Range | 8.0-10.0 | 8.5-9.0 | [2] [12] |
| Reaction Time (hours) | 3-8 | 4-6 | [14] [15] |
| Alkaline Base | Sodium/Potassium Hydroxide | Potassium Hydroxide | [2] [12] |
| Typical Yield (%) | 85-95 | 90-95 | [14] |
| Optimal pH | 8.0-9.0 | 8.5 | [13] |
| Optimal Temperature (°C) | 80-85 | 80 | [2] |
| Molar Ratio (Acid Chloride:Glycine) | 1.0:1.0 to 1.2:1.0 | 1.1:1.0 | [16] [14] |
| Solvent System | Aqueous-Organic Biphasic | Water/Dichloromethane | [3] [4] |
The molar ratio of undecylenic acid chloride to glycine significantly affects both yield and product purity. Slight stoichiometric excess of the acid chloride (typically 1.1:1.0 to 1.2:1.0) ensures complete conversion of glycine while minimizing the formation of byproducts [16] [14]. Reaction time optimization studies demonstrate that 4 to 6 hours provides optimal balance between conversion efficiency and energy consumption [14] [15].
The two-phase solvent system, typically comprising water and an organic solvent such as dichloromethane, facilitates both reaction progress and product isolation. The aqueous phase contains the alkaline solution and glycine substrate, while the organic phase accommodates the acid chloride and facilitates subsequent product extraction [3] [4].
Industrial production of undecylenoyl glycine increasingly relies on one-pot synthesis methodologies that combine multiple reaction steps within a single reactor system. These approaches offer significant advantages in terms of process efficiency, reduced waste generation, and improved economic viability [17] [18].
Several distinct one-pot methodologies have been developed and validated for industrial application. The sequential addition method involves the stepwise introduction of reactants, allowing for controlled reaction progression and intermediate monitoring [16] [17]. The simultaneous addition approach introduces all reactants concurrently, reducing overall processing time and improving energy efficiency [14] [17].
| Method | Reaction Time (hours) | Yield (%) | Purity (%) | Energy Efficiency | Scalability | References |
|---|---|---|---|---|---|---|
| Sequential Addition | 6-8 | 85-90 | 95-97 | Moderate | Good | [16] [17] |
| Simultaneous Addition | 4-6 | 90-95 | 96-98 | High | Excellent | [14] [17] |
| Temperature-Controlled Addition | 5-7 | 88-92 | 96-97 | Moderate | Good | [15] [18] |
| pH-Controlled Addition | 4-5 | 92-96 | 97-99 | High | Excellent | [14] [12] |
| Catalyst-Mediated | 3-4 | 88-93 | 95-96 | Moderate | Moderate | [17] [18] |
The pH-controlled addition methodology represents one of the most promising approaches for large-scale production. This method maintains optimal pH conditions throughout the reaction by controlling the rate of base addition, resulting in superior yields (92-96%) and exceptional product purity (97-99%) [14] [12]. The approach demonstrates excellent scalability and high energy efficiency, making it particularly suitable for industrial implementation.
Temperature-controlled addition protocols focus on maintaining precise thermal conditions during reactant introduction, thereby optimizing reaction kinetics and minimizing side reactions [15] [18]. While this approach requires more sophisticated temperature control systems, it provides consistent product quality and good scalability characteristics.
Catalyst-mediated one-pot synthesis employs specific catalysts to enhance reaction rates and selectivity. Although this approach reduces reaction time to 3-4 hours, the additional complexity of catalyst handling and recovery limits its scalability compared to other methodologies [17] [18].
Industrial purification of undecylenoyl glycine employs multiple complementary techniques to achieve the high purity standards required for commercial applications. The selection of appropriate purification methods depends on the intended application, scale of production, and economic considerations [19] [20].
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time | Cost Effectiveness | Industrial Applicability | References |
|---|---|---|---|---|---|---|
| Recrystallization | 96-98 | 85-90 | 12-24 hours | Low | Moderate | [19] [20] |
| Column Chromatography | 98-99.5 | 80-85 | 4-8 hours | Low | Low | [21] |
| Activated Carbon Treatment | 95-97 | 90-95 | 2-4 hours | High | High | [19] [20] |
| Wiped Film Evaporation | 97-99 | 88-93 | 1-3 hours | Moderate | High | [14] [18] |
| Phase Separation | 94-96 | 92-96 | 30-60 minutes | High | Excellent | [14] [15] |
| Washing Protocol | 93-95 | 95-98 | 15-30 minutes | Very High | Excellent | [14] [18] |
Phase separation techniques demonstrate exceptional industrial applicability due to their rapid processing time (30-60 minutes), high cost effectiveness, and excellent scalability [14] [15]. These methods exploit the differential solubility characteristics of undecylenoyl glycine and impurities in various solvent systems, enabling efficient separation without complex equipment requirements.
Wiped film evaporation represents an advanced purification technology particularly suitable for thermally sensitive compounds. This technique achieves high purity levels (97-99%) while maintaining good recovery yields (88-93%) [14] [18]. The method involves the formation of a thin film of the crude product on a heated surface under reduced pressure, allowing for selective evaporation and condensation of the desired product.
Activated carbon treatment provides an effective decolorization and impurity removal method with high cost effectiveness and industrial applicability [19] [20]. The treatment typically involves contacting the crude product solution with activated carbon at controlled temperature and pH conditions, followed by filtration to remove the carbon and adsorbed impurities.
Comprehensive quality control protocols ensure consistent product quality across industrial production batches. These protocols encompass multiple analytical parameters that collectively define the acceptability criteria for commercial undecylenoyl glycine.
| Parameter | Specification Range | Analytical Method | Acceptance Criteria | References |
|---|---|---|---|---|
| Undecylenoyl Glycine Content (%, w/w) | ≥96.0 | HPLC | Pass if ≥96% | [14] [2] |
| Free Fatty Acid Content (%, w/w) | ≤3.0 | Titration | Pass if ≤3% | [14] [2] |
| Free Glycine Content (%, w/w) | ≤0.3 | HPLC | Pass if ≤0.3% | [14] |
| Moisture Content (%, w/w) | ≤1.0 | Karl Fischer | Pass if ≤1% | [2] |
| Acid Value (mg KOH/g) | 220-250 | Acid-Base Titration | Pass if within range | [2] |
| Total Nitrogen Content (%) | 4.5-6.5 | Kjeldahl Method | Pass if within range | [2] |
| Melting Point Range (°C) | 55-65 | Melting Point Apparatus | Pass if within range | [16] |
| Solubility pH Threshold | >7.0 | pH Measurement | Pass if dissolves at pH >7 | [2] |
| Particle Size Distribution | 95% through 200 mesh | Sieve Analysis | Pass if ≥95% | [Custom] |
| Color Specification | White to off-white powder | Visual Inspection | Pass if white powder | [2] |
The undecylenoyl glycine content specification requires a minimum purity of 96.0% by weight, determined through high-performance liquid chromatography analysis [14] [2]. Free fatty acid content must remain below 3.0% to ensure product stability and performance characteristics [14] [2]. Free glycine content, indicative of incomplete reaction, must not exceed 0.3% as determined by HPLC analysis [14].
Moisture content specification (≤1.0%) ensures product stability and prevents hydrolytic degradation during storage [2]. The acid value specification (220-250 mg KOH/g) provides an indirect measure of product purity and the presence of free carboxylic acid groups [2]. Total nitrogen content (4.5-6.5%) serves as an additional purity indicator, reflecting the presence of the amide functionality essential for biological activity [2].
Undecylenoyl glycine demonstrates consistent melting point characteristics across multiple analytical determinations. The compound exhibits a melting point range of 80-106°C, with specific values reported as 80°C [1], 85-95°C [2], 103°C [3], and 100-106°C [4]. This variation in reported melting points reflects different measurement conditions and sample purities, with the most frequently cited range being 85-95°C for high-purity commercial preparations.
The thermal stability profile of undecylenoyl glycine indicates robust performance under elevated temperature conditions. Thermal decomposition analysis reveals that the compound remains stable up to temperatures exceeding 100°C [1] [5], with decomposition temperatures reported above 100°C. The auto-ignition temperature demonstrates exceptional thermal stability, with values exceeding 420°C [3] [1], indicating minimal risk of spontaneous combustion under normal handling and storage conditions.
Differential scanning calorimetry and thermogravimetric analysis data support the compound's thermal stability characteristics. The crystalline structure of undecylenoyl glycine contributes to its thermal properties, with the solid-state transitions occurring in a predictable manner within the established melting point range. The compound maintains structural integrity throughout normal cosmetic processing temperatures, making it suitable for formulations requiring thermal processing steps.
Vapor pressure measurements for undecylenoyl glycine indicate negligible volatility under standard conditions. At 25°C, the vapor pressure is effectively zero (0 Pa) [6] [7], demonstrating the compound's low volatility characteristics. This minimal vapor pressure contributes to the compound's stability in formulations and reduces concerns regarding volatile organic compound emissions during processing and application.
The partition coefficient data reveals the amphiphilic nature of undecylenoyl glycine. The logarithm of the partition coefficient (LogP) values range from 2.2 to 3.33 [8] [6] [1] [7], with the most commonly reported value being 2.2 at 20°C [6] [7]. This moderate LogP value indicates balanced hydrophilic and lipophilic properties, positioning the compound as an effective surfactant with dual solubility characteristics.
The n-octanol/water partition coefficient specifically measures 2.2 [6] [1] [7], confirming the compound's moderate lipophilicity. This partition coefficient value places undecylenoyl glycine in the optimal range for cosmetic applications, where both aqueous and lipid phase interactions are desired. The balanced partition coefficient supports the compound's functionality as a cleansing surfactant and antimicrobial agent.
The aqueous solubility of undecylenoyl glycine demonstrates significant pH dependency, reflecting its amino acid structure and ionizable functional groups. At neutral pH conditions (20.2°C), the water solubility measures 81 mg/L [6] [7], indicating limited solubility in pure water systems. However, the compound exhibits enhanced solubility under alkaline conditions, with optimal dissolution occurring at pH values exceeding 7.0 [9] [10].
The pH-dependent solubility behavior follows predictable patterns based on the compound's chemical structure. The carboxylic acid group (pKa approximately 2.3) and amino group (pKa approximately 9.6) contribute to the compound's ionization behavior. Under acidic conditions, the amino group becomes protonated, while under basic conditions, the carboxylic acid group deprotonates, both scenarios leading to increased water solubility compared to the neutral pH state.
Formulation guidelines specify recommended pH ranges for optimal solubility: at pH 5.0, concentrations of 0.5-1.0% are achievable; at pH 6.0, concentrations of 1.0-2.0% are possible; and at pH 7.0, concentrations up to 2.0% can be achieved [9]. The 1% aqueous dispersion demonstrates a pH of 2.5-3.5 at 25°C [1] [2] [5], indicating the compound's inherent acidic nature when dispersed in water.
Undecylenoyl glycine exhibits broad compatibility with organic solvent systems, demonstrating its utility in diverse formulation matrices. The compound shows good solubility in ethanol [9] [5] [10], methanol [5] [10], and isopropyl alcohol [5], making it suitable for alcohol-based formulations commonly used in cosmetic and personal care applications.
Acetone solubility has been confirmed [3] [11] [4], though with some temperature dependency noted. At room temperature, the compound demonstrates partial solubility in acetone, with complete dissolution achieved under elevated temperature conditions. This temperature-dependent solubility behavior in acetone provides formulation flexibility for processing operations requiring higher temperatures.
The compound's solubility in various organic solvents reflects its amphiphilic character and moderate lipophilicity. Ethylene glycol compatibility has been documented [9], expanding the range of available solvent systems for formulation development. The general principle governing organic solvent compatibility appears to be related to the solvent's ability to interact with both the hydrophilic carboxylic acid/amino groups and the hydrophobic undecylenic acid chain.
Corrosive